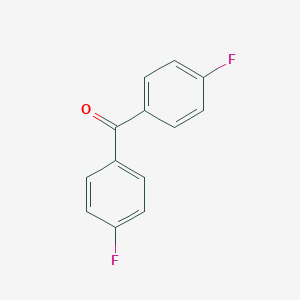

4,4'-Difluorobenzophenone

概要

説明

4,4'-Difluorobenzophenone (DFBP, CAS 345-92-6) is a fluorinated aromatic ketone characterized by two fluorine atoms at the para positions of its benzophenone structure. It serves as a critical intermediate in pharmaceuticals, polymers, and advanced materials due to its electronic and steric properties. DFBP is synthesized via methods such as Friedel-Crafts alkylation, halogen substitution, and catalytic carbonylation . Its high reactivity in nucleophilic aromatic substitution reactions makes it indispensable in poly(aryl ether ketone) (PAEK) synthesis, where it contributes to thermal stability (up to 460°C) and mechanical strength in polymers . DFBP is also employed as an internal standard in ¹⁹F-NMR due to its high purity (≥99%) and stability .

準備方法

Synthetic Routes and Reaction Conditions

4,4’-Difluorobenzophenone can be synthesized through several methods:

-

Acylation of Fluorobenzene: : This method involves the reaction of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst. The reaction is typically conducted in a petroleum ether solvent .

-

Fluoroboric Diazonium Salt Method: : This method includes preparing a fluoroboric diazonium salt, followed by reduced pressure distillation to obtain 4,4’-difluorodiphenylmethane. This intermediate is then oxidized with dilute nitric acid to yield 4,4’-difluorobenzophenone .

-

Oxidation of 4,4’-Dichlorodiphenylmethane: : This method involves the reaction of 4-chlorobenzyl chloride with chlorobenzene under the action of a Lewis acid catalyst to obtain 4,4’-dichlorodiphenylmethane. This intermediate is then oxidized to 4,4’-dichlorobenzophenone, which is subsequently halogenated with alkali metal fluoride to produce 4,4’-difluorobenzophenone .

Industrial Production Methods

The industrial production of 4,4’-difluorobenzophenone typically follows the acylation method due to its simplicity and high yield. The process involves the use of large-scale reactors and distillation units to ensure the purity and consistency of the product .

化学反応の分析

Types of Reactions

4,4’-Difluorobenzophenone undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

-

Reduction: : Reduction reactions can convert the ketone group to an alcohol group.

-

Substitution: : The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Synthesis of Polyether-Ether-Ketone (PEEK)

Overview

PEEK is a semi-crystalline thermoplastic known for its exceptional mechanical and thermal properties. It is widely used in aerospace, automotive, and medical applications due to its resistance to chemicals and high temperatures. DFBP serves as a key intermediate in the production of PEEK.

Chemical Reaction

The synthesis involves the reaction of DFBP with sodium salts of 1,4-benzenediol, leading to the formation of PEEK:

This reaction highlights the importance of DFBP in producing materials that can withstand harsh environments, making it indispensable in various engineering fields .

Applications in Coatings and Insulation

Properties

Due to its excellent thermal stability and chemical resistance, PEEK derived from DFBP is used in coatings for carbon fibers and cable insulation. These applications benefit from PEEK's ability to maintain structural integrity under extreme conditions .

Research on Copolymers

Case Study: Poly(aryl ether ketone) Copolymers

Recent studies have explored the use of DFBP in copolymerization processes to create novel materials with enhanced properties. For instance, a polymer called poly(aryl ether ketone) containing nitrogenous heterocyclic structures was synthesized using DFBP and bisphenol fluorene. This polymer exhibited high thermal stability with a decomposition temperature exceeding 500 °C, indicating its potential for high-performance applications .

Market Trends and Economic Impact

Market Growth

The global market for DFBP is projected to grow significantly, with estimates suggesting an increase from $21.55 billion in 2024 to $28.36 billion by 2031. This growth is driven by the rising demand for high-performance polymers across various industries .

Preparation Methods

Synthesis Techniques

DFBP can be synthesized through several methods, including acylation reactions involving fluorobenzene and p-fluorobenzoyl chloride in the presence of aluminum chloride as a catalyst. The synthesis process has been optimized to yield high-purity DFBP efficiently, which is crucial for its application in advanced materials .

Summary Table: Key Applications of DFBP

| Application Area | Description | Benefits |

|---|---|---|

| Polymer Synthesis | Precursor for PEEK | High thermal and chemical resistance |

| Coatings and Insulation | Used in carbon fiber coatings and cable insulation | Maintains integrity under extreme conditions |

| Copolymers Development | Involved in creating new copolymers with enhanced properties | Improved thermal stability |

| Market Growth | Significant economic impact projected over the next decade | Increased demand across industries |

作用機序

The mechanism of action of 4,4’-difluorobenzophenone primarily involves its role as a precursor in polymerization reactions. The compound reacts with the salts of 1,4-benzenediol to form polyetheretherketone (PEEK), a polymer known for its high thermal stability and resistance to chemical attack . The molecular targets and pathways involved in these reactions include the formation of strong covalent bonds between the monomer units, resulting in a highly stable polymer structure.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Fluoro-, 3,3'-Difluoro-, and 4-Fluorobenzophenone

- Electronic Properties: ESR studies reveal that DFBP’s anion radical exhibits distinct coupling constants (γ₁ = 2.74 G, γ₂ = 0.96 G, γ₃ = 7.50 G) due to para-fluorine substitution, whereas 2-fluorobenzophenone and 3,3'-difluorobenzophenone show altered splitting patterns from ortho/meta fluorine’s spin polarization effects .

- Polymer Applications: Replacing DFBP with 3,5'-difluorobenzophenone in PAEKs introduces chain irregularity, slowing crystallization kinetics—a critical factor for 3D printing materials .

Table 1: ESR Coupling Constants of Benzophenone Anion Radicals

| Compound | γ₁ (G) | γ₂ (G) | γ₃ (G) | Assignment |

|---|---|---|---|---|

| 4,4'-Difluorobenzophenone | 2.74 | 0.96 | 7.50 | Fluorine nuclei splitting |

| 2-Fluorobenzophenone | - | - | 6.80 | Ortho-F splitting |

| 3,3'-Difluorobenzophenone | 2.65 | 1.05 | - | Meta-F splitting |

Halogen-Substituted Analogs: 4,4’-Dichlorobenzophenone

- Reactivity: DFBP’s fluorine atoms exhibit higher electronegativity than chlorine in 4,4’-dichlorobenzophenone, accelerating nucleophilic substitution in polymerization. This results in higher molecular weight PAEKs with improved thermal stability (Tg up to 141°C) .

- Cost Efficiency: Blending DFBP with dichlorobenzophenone reduces raw material costs while maintaining polymer performance .

Table 2: Polymer Properties Using DFBP vs. Dichlorobenzophenone

| Monomer Combination | Tg (°C) | Crystallinity | Thermal Stability (°C) |

|---|---|---|---|

| DFBP-only PAEK | 141 | High | 460 |

| DFBP + Dichlorobenzophenone | 135–140 | Moderate | 450 |

Decafluorobenzophenone

- Electrochemical Behavior: Decafluorobenzophenone exhibits anomalous polarographic reduction due to extensive fluorine substitution, contrasting with DFBP’s predictable anion radical formation .

- Applications: While DFBP is used in bulk polymers, decafluorobenzophenone’s high fluorine content suits niche applications like hydrophobic coatings .

Comparison in Copolymer Systems

Sulfone-Containing Copolymers

Incorporating dihydroxydiphenylsulfone with DFBP in polyether ketone sulfones reduces crystallinity (from 40% to <20%) and increases Tg (up to 180°C), enhancing flexibility and high-temperature performance .

Fluorinated PEEK Derivatives

DFBP-based PEEK with (3-trifluoromethyl)phenyl pendant groups shows improved solubility in polar solvents (e.g., DMSO) compared to non-fluorinated PEEK, broadening processing options .

生物活性

4,4'-Difluorobenzophenone (DFBP) is an organic compound with the molecular formula . It is primarily recognized for its role as a precursor in the synthesis of high-performance polymers like polyetherether ketone (PEEK) and has garnered attention for its potential biological activities, including its applications in pharmaceutical and chemical research.

- Chemical Structure : DFBP consists of two fluorobenzene moieties linked by a carbonyl group.

- Molecular Weight : Approximately 228.23 g/mol.

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, but insoluble in water.

Biological Activity Overview

Research on the biological activity of DFBP has been limited but suggests potential applications in medicinal chemistry and materials science. The following sections summarize key findings related to its biological effects, including toxicity, pharmacological properties, and its role in drug formulation.

Toxicity Studies

- Acute Toxicity : Studies indicate that DFBP exhibits low acute toxicity levels in animal models. For instance, a study reported an LD50 value greater than 2000 mg/kg in rats, suggesting it is relatively safe at low exposure levels .

- Chronic Toxicity : Long-term exposure studies are lacking; however, preliminary data suggest that prolonged exposure may lead to reproductive and developmental toxicity based on structural alerts for similar compounds .

Pharmacological Applications

- Drug Development : DFBP serves as an internal standard in quantitative NMR spectroscopy for drug analysis. Its stability and distinct fluorine signals make it suitable for monitoring drug concentrations in formulations .

- Antimicrobial Activity : Limited studies have explored the antimicrobial properties of DFBP derivatives, indicating potential efficacy against certain bacterial strains when modified appropriately .

Case Study 1: N-Arylation Reactions

A significant study investigated the use of DFBP in N-arylation reactions with indoles. The research demonstrated that DFBP acts as an effective arylating agent under optimized conditions (e.g., using potassium carbonate as a base at elevated temperatures), yielding high product conversions (up to 99%) . This reaction pathway highlights the utility of DFBP in synthesizing complex organic molecules with potential biological activity.

Case Study 2: Quantitative Analysis in Drug Formulations

In a recent analytical study, DFBP was employed as an internal standard for quantifying active pharmaceutical ingredients using quantitative NMR methods. The results showed that DFBP provided high accuracy and reproducibility in measuring drug concentrations, reinforcing its importance in pharmaceutical analytics .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 4,4'-Difluorobenzophenone in academic research, and how do reaction conditions impact purity?

DFBP is synthesized via Friedel-Crafts acylation using fluorobenzene derivatives and carbonyl sources (e.g., phosgene or carbon monoxide) under Lewis acid catalysis (e.g., AlCl₃). Evidence suggests that catalytic carbonylation of 4,fluorobromobenzene with CO at 100–150°C yields DFBP with >90% purity . Scalability challenges arise from isomer formation (e.g., 2,4'-difluorobenzophenone), requiring purification via fractional crystallization or column chromatography . Key parameters include temperature control (to minimize side reactions) and solvent selection (e.g., dichloromethane for improved selectivity).

Q. What safety protocols are critical when handling DFBP in laboratory settings?

DFBP exhibits acute oral toxicity (rat LD₅₀ = 2,000 mg/kg) and skin/eye irritation (H315/H319). Researchers must use PPE (nitrile gloves, lab coats) and work in fume hoods to avoid inhalation (H335). Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal as hazardous waste (EPA Class D) . Storage at 20°C in airtight containers prevents moisture absorption and degradation .

Q. How is DFBP utilized as a monomer in high-performance polymer synthesis?

DFBP is a critical monomer for polyether ether ketone (PEEK) production via nucleophilic aromatic substitution with bisphenol salts. Reaction conditions (e.g., anhydrous DMSO at 150–200°C) ensure high molecular weight (>50 kDa) and thermal stability (Tg ≈ 143°C). PEEK’s crystallinity (35–45%) depends on DFBP’s para-fluorine alignment, enabling precise polymer backbone engineering .

Advanced Research Questions

Q. What advanced analytical techniques are used to resolve co-eluting impurities in DFBP-containing pharmaceuticals?

19F-qNMR (quantitative nuclear magnetic resonance) with DFBP as an internal standard enables precise quantification of fluorinated impurities. For example, liquid chromatography paired with photodiode array detection (LC-PDA) and intelligent peak deconvolution algorithms resolves co-eluting species in drug formulations, achieving <0.1% detection limits . Method validation requires calibration curves (R² > 0.99) and spike-recovery tests (95–105% accuracy).

Q. How do substituent effects influence the reactivity of DFBP in electrophilic aromatic substitution (EAS)?

The electron-withdrawing fluorine atoms deactivate the benzene rings, directing EAS to the meta positions. Kinetic studies using HNO₃/H₂SO₄ nitration show slower reaction rates (k = 0.12 L/mol·s) compared to non-fluorinated benzophenones (k = 1.8 L/mol·s) . Computational DFT analyses (B3LYP/6-31G*) correlate activation energies with fluorine’s electronegativity, predicting regioselectivity in multi-step syntheses.

Q. What spectroscopic methods characterize DFBP’s anion radical intermediates in redox studies?

Electron spin resonance (ESR) of DFBP anion radicals, generated via electrolytic reduction in dimethoxyethane/acetonitrile, reveals hyperfine splitting from fluorine nuclei (γ = 7.50 G) and aromatic protons (γ₁ = 2.74 G, γ₂ = 0.96 G). These parameters confirm spin delocalization across the carbonyl and fluorinated rings, critical for studying charge-transfer complexes .

Q. How does DFBP function as a metabolite in pharmacokinetic models?

In vitro liver microsome assays (e.g., rat CYP450 isoforms) identify DFBP as a oxidative metabolite of flunarizine, a calcium channel blocker. LC-MS/MS quantifies DFBP using MRM transitions (m/z 218 → 123), with enzymatic kinetics showing Vmax = 12 nmol/min/mg and Km = 45 µM . Species differences (e.g., Dark Agouti vs. Wistar rats) highlight metabolic variability.

Q. Methodological Notes

- Synthesis Optimization : Use catalytic Pd/C for carbonylation to minimize isomer formation .

- Analytical Validation : Include blank runs and matrix-matched calibration in LC-PDA to account for matrix effects .

- ESR Parameters : Maintain oxygen-free conditions during electrolysis to stabilize anion radicals .

特性

IUPAC Name |

bis(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQARZALBDFYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188062 | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

345-92-6 | |

| Record name | 4,4′-Difluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-fluorophenyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIFLUOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BNC11B9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。